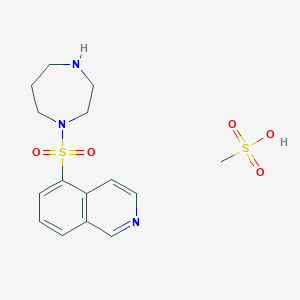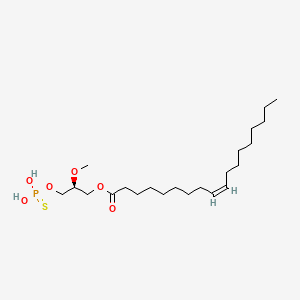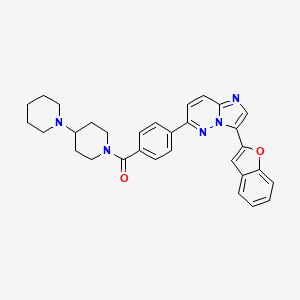
Mnk1/2-IN-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mnk1/2-IN-7 is a small-molecule inhibitor targeting mitogen-activated protein kinase-interacting kinases 1 and 2 (MNK1 and MNK2). These kinases are involved in the regulation of mRNA translation through the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E). This compound has shown potential in inhibiting the phosphorylation of eIF4E, thereby affecting various cellular processes, including tumor initiation, development, and metastasis .
Preparation Methods
The synthesis of Mnk1/2-IN-7 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes:
Formation of the Core Structure: The core structure is synthesized through a series of condensation and cyclization reactions.
Functional Group Introduction: Specific functional groups are introduced through substitution reactions, often involving halogenation and subsequent nucleophilic substitution.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Mnk1/2-IN-7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound.
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mnk1/2-IN-7 has several scientific research applications, including:
Mechanism of Action
Mnk1/2-IN-7 exerts its effects by inhibiting the activity of MNK1 and MNK2. These kinases phosphorylate eIF4E, a key factor in mRNA translation. By inhibiting this phosphorylation, this compound disrupts the translation of specific mRNAs involved in cell growth, survival, and metastasis. The molecular targets include the MNK1 and MNK2 kinases, and the pathways involved are the Ras/Raf/ERK and p38 MAPK signaling pathways .
Comparison with Similar Compounds
Mnk1/2-IN-7 is compared with other MNK inhibitors such as eFT508 and ETC-168. While all these compounds target the MNK pathways, this compound has shown unique properties in terms of selectivity and potency. Similar compounds include:
eFT508: A potent and selective MNK1/2 inhibitor with applications in cancer research.
ETC-168: Another MNK inhibitor with demonstrated efficacy in soft tissue sarcoma.
VNLG-152:
This compound stands out due to its specific inhibition profile and potential for further development in therapeutic applications.
Properties
Molecular Formula |
C31H31N5O2 |
|---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
[4-[3-(1-benzofuran-2-yl)imidazo[1,2-b]pyridazin-6-yl]phenyl]-(4-piperidin-1-ylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C31H31N5O2/c37-31(35-18-14-25(15-19-35)34-16-4-1-5-17-34)23-10-8-22(9-11-23)26-12-13-30-32-21-27(36(30)33-26)29-20-24-6-2-3-7-28(24)38-29/h2-3,6-13,20-21,25H,1,4-5,14-19H2 |
InChI Key |
HDKZJMGFRSXWSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=NN5C(=NC=C5C6=CC7=CC=CC=C7O6)C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


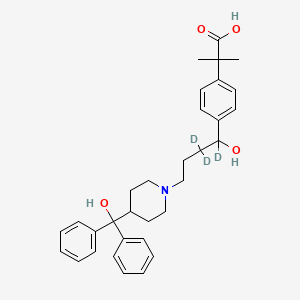
![(Z)-but-2-enedioic acid;5-methyl-10-(2-piperidin-1-ylethoxy)-10H-thieno[3,4-c][2,1]benzothiazepine 4,4-dioxide](/img/structure/B12368703.png)
![L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(9H-fluoren-9-ylmethyl) ester](/img/structure/B12368709.png)
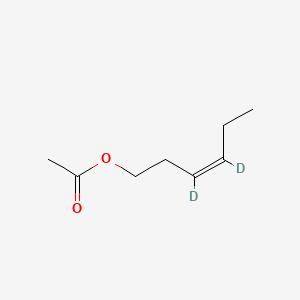
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxyhexanethioate](/img/structure/B12368714.png)
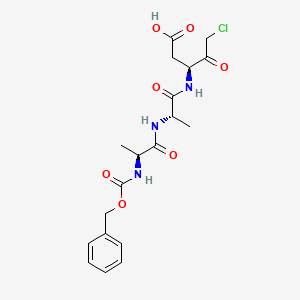
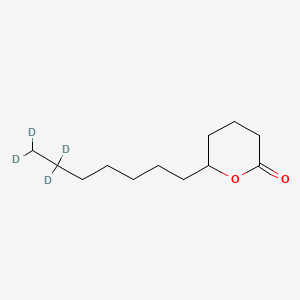
![N-[4-[[5-chloro-4-[6-[(3-fluorophenyl)methylamino]pyridin-2-yl]pyridin-2-yl]amino]cyclohexyl]-4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide](/img/structure/B12368733.png)
![2-N-bromo-4-N-[(Z)-1H-indol-3-ylmethylideneamino]-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine](/img/structure/B12368734.png)
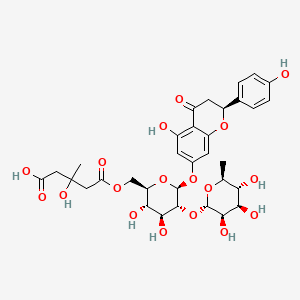
![3,4-difluoro-N-[[(4S)-4-(2-methylpyrazol-3-yl)-2,5-dioxoimidazolidin-4-yl]methyl]-2-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12368751.png)

